molecular formula C13H16N2O B15242987 2-[(4-Aminocyclohexyl)oxy]benzonitrile

2-[(4-Aminocyclohexyl)oxy]benzonitrile

Cat. No.: B15242987
M. Wt: 216.28 g/mol
InChI Key: LTEMWCFRFHNACF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Aminocyclohexyl)oxy]benzonitrile typically involves the reaction of 4-aminocyclohexanol with 2-fluorobenzonitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as the laboratory methods. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Aminocyclohexyl)oxy]benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(4-Aminocyclohexyl)oxy]benzonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reference standard.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the synthesis of advanced materials and catalysts

Mechanism of Action

The mechanism of action of 2-[(4-Aminocyclohexyl)oxy]benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways .

Comparison with Similar Compounds

2-[(4-Aminocyclohexyl)oxy]benzonitrile can be compared with other similar compounds, such as:

  • 2-[(4-Aminocyclohexyl)oxy]benzamide
  • 2-[(4-Aminocyclohexyl)oxy]benzoic acid
  • 2-[(4-Aminocyclohexyl)oxy]benzyl alcohol

These compounds share a similar core structure but differ in their functional groups, leading to variations in their chemical properties and applications.

Properties

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

2-(4-aminocyclohexyl)oxybenzonitrile

InChI

InChI=1S/C13H16N2O/c14-9-10-3-1-2-4-13(10)16-12-7-5-11(15)6-8-12/h1-4,11-12H,5-8,15H2

InChI Key

LTEMWCFRFHNACF-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1N)OC2=CC=CC=C2C#N

Origin of Product

United States

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